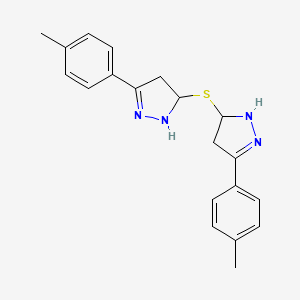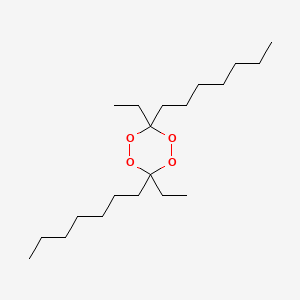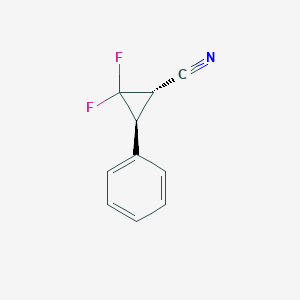
3-Benzyl-2-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-methylpyridin-4(1H)-one is an organic compound that belongs to the pyridine family It is characterized by a benzyl group attached to the nitrogen atom of the pyridine ring, a methyl group at the second position, and a ketone group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methylpyridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine and benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification methods to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidation of this compound can yield products such as carboxylic acids or aldehydes.
Reduction: Reduction typically produces alcohol derivatives.
Substitution: Substitution reactions result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Benzyl-2-methylpyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzylpyridin-4(1H)-one: Similar structure but lacks the methyl group at the second position.
3-Benzylpyridin-4(1H)-one: Similar structure but lacks the methyl group at the second position.
2-Methylpyridin-4(1H)-one: Similar structure but lacks the benzyl group.
Uniqueness
3-Benzyl-2-methylpyridin-4(1H)-one is unique due to the presence of both the benzyl and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
909867-71-6 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-benzyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C13H13NO/c1-10-12(13(15)7-8-14-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
MRIMCGPXQSIYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)


![2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene](/img/structure/B12601619.png)



![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide](/img/structure/B12601642.png)
![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)
![4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B12601659.png)
![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)
![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)
